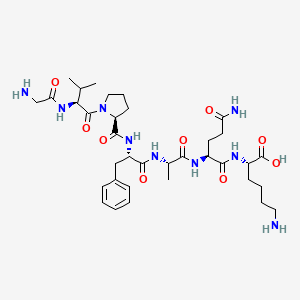
4,4'-Bis(4,4,4-trifluorobutyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two bipyridine units linked by 4,4,4-trifluorobutyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(4,4,4-trifluorobutyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bipyridine units can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce partially or fully reduced bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4'-Bis(4,4,4-trifluorobutyl)-2,2'-Bipyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizin: Wird auf seine mögliche Verwendung in der Arzneimittelentwicklung und in Abgabesystemen untersucht.
Wirkmechanismus
Der Wirkungsmechanismus von 4,4'-Bis(4,4,4-trifluorobutyl)-2,2'-Bipyridin hängt weitgehend von seiner Rolle als Ligand ab. Es kann sich mit Metallionen koordinieren und stabile Komplexe bilden, die an verschiedenen katalytischen und elektronischen Prozessen teilnehmen können. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Metallzentren in Enzymen oder synthetischen Katalysatoren, bei denen die Bipyridin-Einheiten den Elektronentransfer und die Stabilisierung reaktiver Zwischenprodukte ermöglichen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,4'-Bis(chlormethyl)-1,1'-Biphenyl: Ähnlich in der Struktur, aber mit Chlormethylgruppen anstelle von Trifluorbutylgruppen.
2,4,6-Tri-tert-butylphenol: Eine weitere Verbindung mit sperrigen Substituenten, die ihre chemische Reaktivität und ihre Anwendungen beeinflussen.
Einzigartigkeit
4,4'-Bis(4,4,4-trifluorobutyl)-2,2'-Bipyridin ist aufgrund des Vorhandenseins von Trifluorbutylgruppen einzigartig, die ihm besondere elektronische Eigenschaften und sterische Effekte verleihen. Diese Merkmale machen es besonders nützlich für die Bildung stabiler Metallkomplexe und für Anwendungen, die spezifische elektronische Eigenschaften erfordern.
Eigenschaften
CAS-Nummer |
899793-87-4 |
|---|---|
Molekularformel |
C18H18F6N2 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
4-(4,4,4-trifluorobutyl)-2-[4-(4,4,4-trifluorobutyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C18H18F6N2/c19-17(20,21)7-1-3-13-5-9-25-15(11-13)16-12-14(6-10-26-16)4-2-8-18(22,23)24/h5-6,9-12H,1-4,7-8H2 |
InChI-Schlüssel |
BZPQCYQTCUTTPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CCCC(F)(F)F)C2=NC=CC(=C2)CCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)



![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)




![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
